molecular formula C11H9ClN2O B13223583 1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13223583
M. Wt: 220.65 g/mol
InChI Key: ZELUQYMQTBDELX-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 1183390-46-6) is a high-purity organic compound with a molecular weight of 220.66 g/mol and the canonical SMILES string CC(=O)C1=CC=CC=C1N1C=C(Cl)C=N1 . This chemical serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of novel heterocyclic compounds. The core structure of this compound is the pyrazole ring, a five-membered aromatic heterocycle known for its wide spectrum of biological activities . The presence of the 4-chloro-1H-pyrazole moiety makes this compound a key intermediate for developing new pharmacologically active molecules. Researchers utilize this scaffold to create compounds for investigating anti-inflammatory, anticancer, antimicrobial, and antioxidant pathways . For instance, pyrazolyl-chalcone derivatives have demonstrated promising in vitro cytotoxic effects against lung carcinoma (A549) cell lines, highlighting the potential of pyrazole cores in anticancer research . Furthermore, substituted pyrazole derivatives are recognized for their DNA-binding capabilities, making them subjects of interest in biochemical and biophysical studies . This product is provided with a minimum purity of 95% . It is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H9ClN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3

InChI Key

ZELUQYMQTBDELX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one

General Synthetic Strategy

The synthesis of this compound generally involves two major stages:

Specific Synthetic Routes

Pyrazole Ring Formation
  • The pyrazole moiety is synthesized by reacting hydrazine hydrate with α-halogenated ketones or β-diketones under acidic or basic conditions. This cyclization yields the pyrazole ring with substitution at the 4-position by chlorine, introduced via halogenation or by using chlorinated precursors.
Coupling to the Phenyl Ethanone
  • The pyrazole intermediate is then coupled to a 2-bromoacetophenone or 2-chloroacetophenone derivative through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling). This step forms the C–N bond linking the pyrazole nitrogen to the phenyl ring ortho to the ethanone group.

  • Alternatively, condensation reactions between 2-acetylphenyl hydrazine derivatives and appropriate pyrazole precursors under reflux in solvents like ethanol or DMF have been reported.

Typical Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Optimization
Pyrazole ring formation Hydrazine hydrate + α-halogenated ketone, reflux in ethanol or acetic acid Control temperature (50–80°C) to avoid side reactions; use anhydrous solvents for purity
Chlorination of pyrazole ring N-chlorosuccinimide (NCS) in acetonitrile or dichloromethane, room temperature Monitor reaction by TLC; avoid over-chlorination
Coupling to phenyl ethanone Pd-catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (DMF or toluene), 80–110°C Use inert atmosphere; optimize catalyst loading for yield
Purification Column chromatography (silica gel), recrystallization from methanol/water Confirm purity by NMR, MS, and HPLC

Representative Synthetic Example

  • Synthesis of 4-chloro-1H-pyrazole : Hydrazine hydrate (1 eq) is reacted with ethyl 4-chloroacetoacetate under reflux in ethanol for 6 hours to afford the chloropyrazole intermediate.

  • Coupling with 2-bromoacetophenone : The chloropyrazole (1 eq) is reacted with 2-bromoacetophenone (1 eq) in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 in DMF at 100°C for 12 hours under nitrogen atmosphere.

  • Isolation and purification : The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by silica gel chromatography.

  • Characterization : The product is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for the pyrazole ring, aromatic protons, and the ethanone moiety.

Analytical and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows singlets for the pyrazole NH proton and methyl group of the ethanone. Aromatic protons appear as multiplets between 7.0–8.0 ppm.

  • Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of 220.65 g/mol.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands at ~1670 cm^-1 for the carbonyl (C=O) group and ~3100–3400 cm^-1 for the pyrazole NH.

  • X-ray Crystallography : When available, single-crystal X-ray diffraction confirms the molecular geometry and the position of the chloro substituent on the pyrazole ring.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes References
Pyrazole ring formation Hydrazine hydrate + α-halogenated ketone, reflux ethanol 70–85 Control temp to avoid byproducts
Chlorination N-chlorosuccinimide (NCS), RT, acetonitrile 80–90 Selective 4-position chlorination
Coupling to phenyl ethanone Pd(PPh3)4, K2CO3, DMF, 100°C, inert atmosphere 65–80 Optimize catalyst and base ratio
Purification Silica gel chromatography, recrystallization Confirm purity by NMR and MS

Research Findings and Applications

  • The synthetic methods described have been optimized to achieve high purity and yield, essential for further biological evaluation.

  • The presence of the 4-chloro substituent on the pyrazole ring modulates electronic properties and potentially enhances binding affinity in pharmacological targets.

  • Analytical techniques such as NMR, MS, and crystallography are routinely used to confirm the structure and purity of the compound, enabling reproducibility in research applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chloro vs. Methyl Substituents

  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): This compound replaces the chloro group on the pyrazole with a methyl group. Methyl substituents are electron-donating, which may reduce electrophilicity compared to the chloro analog.
  • 1-(1-(3-Chlorophenyl)-1H-pyrazol-4-yl)ethanone (): The chloro group is positioned on the phenyl ring instead of the pyrazole.

Chloro vs. Fluorine Substituents

  • 1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (): Fluorine, being more electronegative than chlorine, may increase metabolic stability but reduce π-π stacking interactions due to its smaller atomic radius .

Pyrazole vs. Pyrazoline Derivatives

Pyrazoline derivatives (saturated five-membered rings with two adjacent nitrogen atoms) exhibit distinct conformational flexibility compared to pyrazole (unsaturated) analogs:

  • This compound demonstrated antibacterial and antifungal activities, attributed to the electron-withdrawing chloro and electron-donating methoxy groups .
  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (): The naphthyl group introduces extended conjugation, improving π-π interactions.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituents (Pyrazole/Phenyl) Melting Point (°C) Yield (%) Biological Activity Reference
1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethanone 4-Cl (pyrazole), 2-phenyl Not reported Not reported Anticipated antimicrobial Target
1-(4-Chlorophenyl)-2-(4-methylpyrazol-1-yl)ethanone 4-Me (pyrazole), 4-Cl (phenyl) Not reported Not reported Not reported
1-(4-(Chloromethyl)phenyl)-2-(dimethylsulfanylidene)ethanone Chloromethyl (phenyl) 137.3–138.5 86% Not reported
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrazol-1-yl]ethanone 4-Cl, 4-OMe (pyrazoline) Not reported 84.5% Antibacterial, antifungal

Table 2: Docking Scores and Antimicrobial Activity

Compound Docking Score (kcal/mol) Antimicrobial Activity (Zone of Inhibition, mm) Reference
1-[5-(4-Ethoxyphenyl)-3-naphthylpyrazol-1-yl]ethanone −7.501 Not tested
Fluconazole (Control) −5.823 15–20 (Candida spp.)
1-[5-(4-Chlorophenyl)-3-phenylpyrazol-1-yl]ethanone indole derivative Not reported 18–22 (Bacillus), 16–20 (E. coli)

Biological Activity

1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its CAS number 1183390-46-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₉ClN₂O
  • Molecular Weight : 220.66 g/mol
  • CAS Number : 1183390-46-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown effectiveness against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli15125
S. aureus1862.5
P. mirabilis12250
B. subtilis2031.25

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various assays. A study reported cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µg/mL)
MCF-7 (breast)25
HeLa (cervical)30
A549 (lung)20

Mechanistic studies suggest that the compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory activity in preclinical models. The evaluation involved measuring levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment75100

This data indicates a significant reduction in inflammatory markers, suggesting that the compound may be beneficial in treating inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cytokine Production : The compound appears to influence the immune response by modulating cytokine production, thereby exerting anti-inflammatory effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • A study involving animal models demonstrated significant tumor reduction when treated with the compound compared to controls.
  • Clinical trials assessing its safety and efficacy in humans are ongoing, focusing on its use as both an antimicrobial and anticancer agent.

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